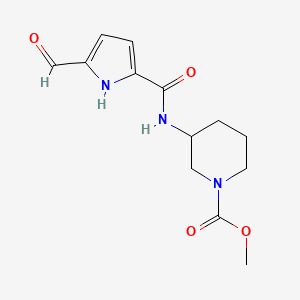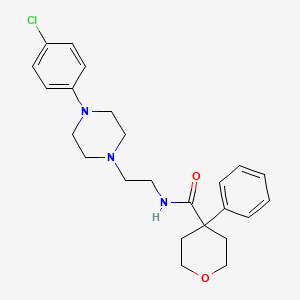![molecular formula C12H17FN2 B2952140 1-[1-(3-Fluorophenyl)ethyl]piperazine CAS No. 516447-14-6](/img/structure/B2952140.png)
1-[1-(3-Fluorophenyl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(3-Fluorophenyl)ethyl]piperazine” is a chemical compound with the molecular formula C12H17FN2. It is also known as “this compound dihydrochloride” with a molecular weight of 281.2 . This compound is categorized as a piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen
1-[1-(3-Fluorophenyl)ethyl]piperazine has been used in a variety of scientific research applications. It has been used as a research tool in studies investigating the effects of psychoactive drugs, as well as the development of new drugs and therapeutic agents. It has also been used to study the pharmacology and biochemistry of the central nervous system. Additionally, this compound has been used in studies of the effects of various drugs on behavior, as well as in studies of the effects of various drugs on the brain.
Wirkmechanismus
1-[1-(3-Fluorophenyl)ethyl]piperazine works by binding to serotonin and dopamine receptors in the brain. It is thought to interact with these receptors to produce its psychoactive effects. It is believed that this compound acts as an agonist at serotonin receptors, which increases the amount of serotonin in the brain. Additionally, this compound is thought to act as an agonist at dopamine receptors, which increases the amount of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to produce effects such as increased alertness, improved mood, increased concentration, and improved motor coordination. Additionally, this compound has been shown to reduce anxiety and stress, and to improve sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(3-Fluorophenyl)ethyl]piperazine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is a relatively safe compound to use in laboratory experiments. However, this compound has some limitations, such as its relatively short half-life and low potency. Additionally, the effects of this compound may vary depending on the individual and the dose used.
Zukünftige Richtungen
1-[1-(3-Fluorophenyl)ethyl]piperazine has a wide range of potential future applications in scientific research. It could be used in studies investigating the effects of psychoactive drugs on behavior and the brain. Additionally, this compound could be used in the development of new drugs and therapeutic agents. Additionally, this compound could be used in studies investigating the effects of various drugs on the central nervous system. Finally, this compound could be used in studies investigating the effects of various drugs on behavior and the brain.
Synthesemethoden
1-[1-(3-Fluorophenyl)ethyl]piperazine can be synthesized by a variety of methods, including reductive amination and aldol condensation. In reductive amination, a primary amine, such as this compound, is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. In aldol condensation, an aldehyde or ketone is reacted with a primary amine in the presence of an acid catalyst, such as p-toluenesulfonic acid. Both of these methods are commonly used in the synthesis of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11/h2-4,9-10,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQSFIWSOPWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)



![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)




![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)